![molecular formula C17H14N4O2 B6057050 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide, also known as PHA-767491, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of checkpoint kinase 1 (Chk1), a protein that plays a key role in DNA damage response and cell cycle regulation. In
Mécanisme D'action
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide inhibits the activity of Chk1, a protein that plays a key role in DNA damage response and cell cycle regulation. Chk1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. By inhibiting Chk1, 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide prevents the repair of DNA damage and sensitizes cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide has also been found to have effects on normal cells. This compound has been shown to induce apoptosis, or programmed cell death, in normal human fibroblasts. It has also been found to inhibit the proliferation of normal human epithelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide is that it has been well-studied and has a known mechanism of action. This compound has also been found to be effective in sensitizing cancer cells to DNA-damaging agents. However, one limitation of this compound is that it has been found to have off-target effects on other proteins, such as Chk2 and protein kinase C. This may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide. One area of research is the development of more selective Chk1 inhibitors that have fewer off-target effects. Another area of research is the study of the combination of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide with other cancer drugs to enhance their activity. Additionally, the use of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide in combination with radiation therapy is an area of active research. Finally, the development of biomarkers to predict the response of cancer cells to 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide may help to identify patients who are most likely to benefit from this compound.
Méthodes De Synthèse
The synthesis of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide involves a multi-step process that begins with the reaction of 2-nitrobenzimidazole with ethyl acetoacetate to form 2-(2-nitro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylethanamide. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The amine is then acylated with phenylacetyl chloride to yield 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide.
Applications De Recherche Scientifique
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide has been studied extensively for its potential as a cancer therapeutic agent. It has been shown to sensitize cancer cells to DNA damage-inducing agents such as ionizing radiation and chemotherapeutic drugs. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide has been shown to enhance the activity of some cancer drugs, such as gemcitabine and cisplatin.
Propriétés
IUPAC Name |
2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-15(18-11-6-2-1-3-7-11)10-14-16(23)20-17-19-12-8-4-5-9-13(12)21(14)17/h1-9,14H,10H2,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQXWHARBQRZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.